[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an isopropyl-amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isopropyl group through nucleophilic substitution. The piperidine ring is then formed through cyclization reactions, and the acetic acid moiety is introduced via carboxylation reactions. Reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or boron reagents .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperidine ring and the isopropyl-amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve temperatures ranging from -78°C to room temperature and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability
Mechanism of Action
The mechanism by which [®-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The isopropyl-amino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and piperidine derivatives, such as:
- [®-3-(tert-Butoxycarbonyl-amino)-piperidin-1-yl]-acetic acid
- [®-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid
Uniqueness
[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is unique due to the presence of both the Boc group and the isopropyl-amino group, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring high selectivity and stability .
Properties
IUPAC Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-7-6-8-16(9-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRFKRLNBXCATR-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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